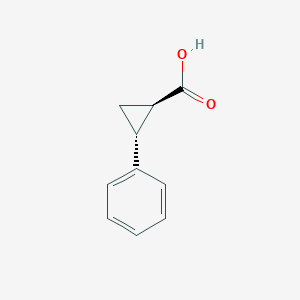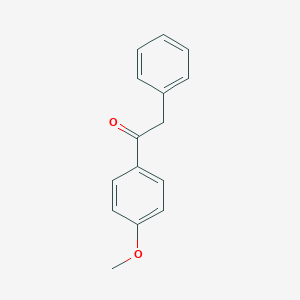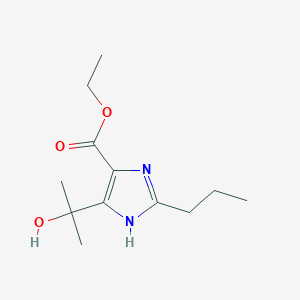
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate
Übersicht
Beschreibung
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate is a chemical compound known for its role as an intermediate in the synthesis of various pharmaceutical agents. This compound features an imidazole ring, which is a common structure in many biologically active molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in both research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving a suitable precursor such as glyoxal, ammonia, and an aldehyde.
Substitution Reactions: The introduction of the propyl and hydroxy-methylethyl groups is achieved through substitution reactions. These reactions often use reagents like alkyl halides under basic conditions.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group. This is typically done using ethanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Crystallization: The compound is crystallized from a water-miscible organic solvent, such as a mixture of acetone and water, to achieve high purity and yield.
Purification: The product is purified through recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the imidazole ring or the ester group.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the imidazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted imidazoles.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate is used extensively in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Industry: The compound is used in the production of various agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism by which Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate exerts its effects depends on its specific application. In the case of its role as an intermediate in drug synthesis, it participates in reactions that modify its structure to produce active pharmaceutical ingredients. The imidazole ring often interacts with biological targets such as enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate can be compared with other imidazole derivatives:
Ethyl 4-(1-hydroxy-1-methylethyl)-2-methyl-imidazole-5-carboxylate: Similar structure but with a methyl group instead of a propyl group, leading to different chemical properties and reactivity.
Ethyl 4-(1-hydroxy-1-methylethyl)-2-ethyl-imidazole-5-carboxylate: Another similar compound with an ethyl group, affecting its solubility and biological activity.
Ethyl 4-(1-hydroxy-1-methylethyl)-2-butyl-imidazole-5-carboxylate: The butyl group introduces more hydrophobicity, altering its interaction with biological membranes.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the imidazole scaffold in chemical synthesis and drug development.
Eigenschaften
IUPAC Name |
ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-5-7-8-13-9(11(15)17-6-2)10(14-8)12(3,4)16/h16H,5-7H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBJJAFGNMRRHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1)C(C)(C)O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441791 | |
| Record name | Ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144689-93-0 | |
| Record name | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144689-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144689930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common impurities encountered during the synthesis of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate and how are they identified?
A1: Research has identified eleven impurities that can arise during the synthesis of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate []. These include various substituted imidazole derivatives, such as Ethyl carbinol imidazole, Methoxy imidazole, and Olefinic imidazole. These impurities are characterized and identified using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) [].
Q2: What is the significance of the regio-isomer impurity in the synthesis of Olmesartan Medoxomil using Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate?
A2: A major impurity identified during the condensation reaction of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate with 2-(triphenylmethyl)-5-[4'-(bromomethylbiphenyl)-2-yl] tetrazole is its regio-isomer within the imidazole moiety []. This particular isomer was confirmed by single crystal X-ray diffraction []. The presence of this regio-isomer can impact the purity and efficacy of the final drug product. Therefore, optimizing reaction conditions to minimize its formation is critical for producing high-quality Olmesartan Medoxomil [].
Q3: How does the "one-pot" synthesis approach improve the production of Olmesartan Medoxomil?
A3: A novel "one-pot" process directly reacts Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate with N-(triphenylmethyl)-5-(4'-bromoethylbiphenyl-2-)tetrazole, simplifying the synthesis of Olmesartan Medoxomil []. This method boasts several advantages over traditional multi-step procedures: milder reaction conditions, fewer byproducts, higher end-product purity, increased total yield, and enhanced safety and environmental friendliness []. These benefits make the "one-pot" approach highly suitable for industrial-scale production of Olmesartan Medoxomil.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


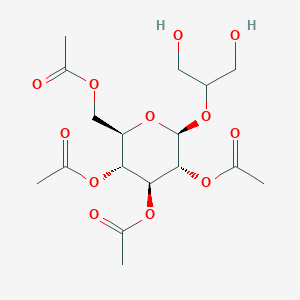


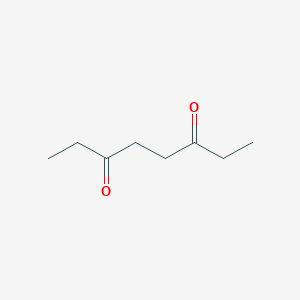
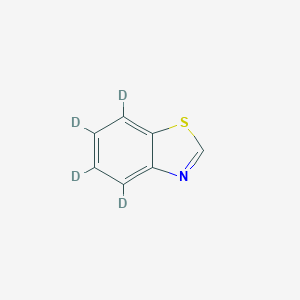
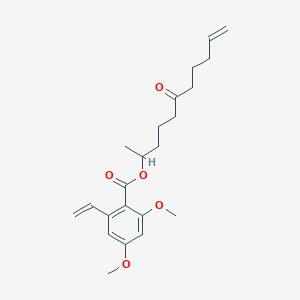

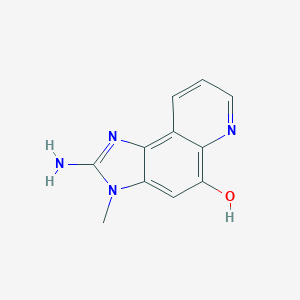
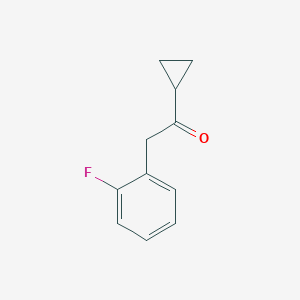
![3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B30581.png)

